4-Methyl-1-(3-methylazetidin-3-yl)piperidine
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Overview
Description
4-Methyl-1-(3-methylazetidin-3-yl)piperidine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This compound is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of 4-Methyl-1-(3-methylazetidin-3-yl)piperidine involves several steps, typically starting with the preparation of the azetidine ring followed by its attachment to the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the azetidine ring through cyclization reactions involving appropriate precursors.
N-Alkylation: Introduction of the methyl group on the nitrogen atom of the azetidine ring.
Coupling Reactions: Coupling the azetidine derivative with a piperidine precursor under suitable conditions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
4-Methyl-1-(3-methylazetidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or azetidine rings.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-1-(3-methylazetidin-3-yl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-methylazetidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-1-(3-methylazetidin-3-yl)piperidine can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Azetidine: A four-membered ring containing one nitrogen atom.
1-Methyl-4-(4-piperidinyl)piperazine: Another piperidine derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and azetidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-methyl-1-(3-methylazetidin-3-yl)piperidine |
InChI |
InChI=1S/C10H20N2/c1-9-3-5-12(6-4-9)10(2)7-11-8-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
IXEDEWAVFWDJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2(CNC2)C |
Origin of Product |
United States |
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